(1,3,4-Oxadiazol-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

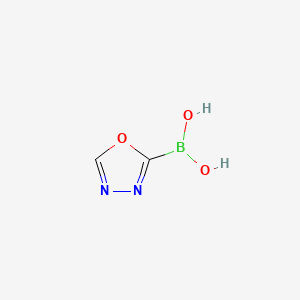

(1,3,4-Oxadiazol-2-yl)boronic acid is a heterocyclic compound that features both an oxadiazole ring and a boronic acid functional group. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, while the boronic acid group consists of a boron atom bonded to two hydroxyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing the oxadiazole ring is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . For example, the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the oxadiazole ring .

Industrial Production Methods: Industrial production of (1,3,4-Oxadiazol-2-yl)boronic acid may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: (1,3,4-Oxadiazol-2-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Amines or other reduced derivatives.

Substitution: Biaryl or vinyl-aryl compounds.

Wissenschaftliche Forschungsanwendungen

(1,3,4-Oxadiazol-2-yl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1,3,4-Oxadiazol-2-yl)boronic acid depends on its specific application. In medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme, such as serine or cysteine, leading to inhibition . The oxadiazole ring can also interact with various molecular targets, including DNA and proteins, through hydrogen bonding and π-π interactions .

Vergleich Mit ähnlichen Verbindungen

1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.

1,2,5-Oxadiazole: Known for its use in energetic materials and explosives.

1,3,4-Thiadiazole: Similar to oxadiazole but with a sulfur atom replacing the oxygen atom, used in pharmaceuticals and agrochemicals.

Uniqueness: (1,3,4-Oxadiazol-2-yl)boronic acid is unique due to the presence of both the oxadiazole ring and the boronic acid group, which allows it to participate in a wide range of chemical reactions and applications. The combination of these functional groups provides versatility in synthetic chemistry and potential for developing novel therapeutic agents .

Biologische Aktivität

(1,3,4-Oxadiazol-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound belongs to the oxadiazole family of compounds, which are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. These compounds have shown promise in various pharmacological activities including anti-inflammatory, anticancer, antibacterial, and antifungal properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of boronic acids with oxadiazole derivatives through methods such as the Suzuki cross-coupling reaction. For instance, a study reported the efficient synthesis of novel oxadiazole derivatives which demonstrated potent biological activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For example:

- Cell Line Studies : Compounds containing oxadiazole rings exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). One study reported that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen .

Antibacterial and Antifungal Activity

The antibacterial properties of oxadiazole derivatives have also been documented. For instance:

- Activity Against Pathogens : Several compounds showed effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit various enzymes involved in cancer progression and inflammation.

- Reactive Oxygen Species Scavenging : Some studies indicate that these compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

- Molecular Docking Studies : Computational studies suggest that these compounds bind effectively to target proteins, enhancing their therapeutic potential .

Case Studies

Several case studies illustrate the potential applications of this compound:

- Cancer Treatment : In vitro studies demonstrated that certain oxadiazole derivatives inhibited thymidylate synthase with IC50 values significantly lower than established drugs. This suggests a promising avenue for the development of new anticancer agents .

- Antimicrobial Agents : Research has shown that oxadiazole derivatives exhibit potent antibacterial and antifungal activities, making them potential candidates for treating infections resistant to conventional therapies .

Eigenschaften

IUPAC Name |

1,3,4-oxadiazol-2-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAPXCNDVNCFSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN=CO1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.